Tyk2-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

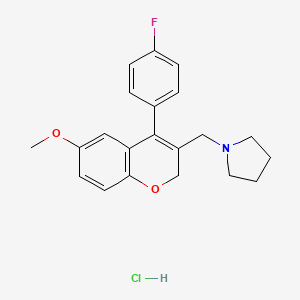

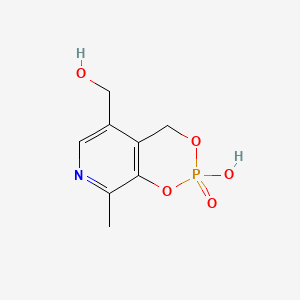

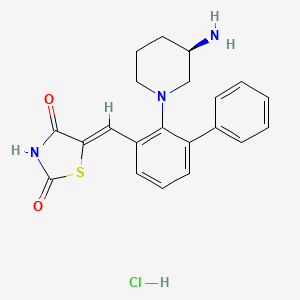

Tyk2-IN-2, also known as Compound 18, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). It has IC50s of 7 nM, 0.1 μM, and 0.05 μM for TYK2 JH2, IL-23, and IFNα, respectively . TYK2 is a member of the Janus kinases (JAKs) protein families and plays a crucial role in signal transduction of numerous antiviral and immunoregulatory cytokines . Tyk2-IN-2 can be used for the research of inflammatory and autoimmune diseases .

Physical And Chemical Properties Analysis

Tyk2-IN-2 has a molecular weight of 310.35 and is a solid compound. It is soluble in DMSO at a concentration of ≥ 20 mg/mL .Aplicaciones Científicas De Investigación

Role in Immune and Cytokine Signaling : Tyrosine kinase 2 (Tyk2) is essential in multiple cytokine signaling pathways, playing a critical role in innate and acquired immunity. This includes signals for type I interferon (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23. Tyk2 deficiency in humans leads to unusual susceptibility to various microorganisms and impacts T helper cell differentiation (Minegishi et al., 2006).

Therapeutic Potential in Autoimmune Diseases and Cancer : Selective Tyk2 inhibitors have potential therapeutic benefits in treating diseases such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and certain cancers. The specificity of Tyk2 inhibition over other Jak family members is crucial to minimize side effects while maximizing therapeutic effects (He et al., 2019).

Clinical Trials and Drug Development : Clinical trials have been conducted for selective Tyk2 inhibitors like Deucravacitinib and PF-06826647. Deucravacitinib, for instance, showed positive phase 3 data for the treatment of plaque psoriasis (Felix Gonzalez Lopez de Turiso & Guckian, 2022).

Involvement in Cancer : Tyk2's role in cancer is multifaceted. It is involved in cytokine signaling related to tumor surveillance and may act as an oncogene in certain contexts. For example, Tyk2-deficient mice are prone to tumor development due to impaired cytotoxic T-cell responses (Übel et al., 2013).

Impact on Infertility and Autoimmune Diseases : Polymorphisms in the TYK2 gene, like rs34536443, have been associated with decreased susceptibility to endometriosis-related infertility. This highlights Tyk2's influence beyond immune responses, potentially affecting reproductive health (Peluso et al., 2013).

Inhibition in Psoriasis-like Skin Inflammation : Tyk2 inhibition can significantly reduce IL-23-induced psoriasis-like skin inflammation. This suggests that Tyk2 inhibitors could be effective in treating human psoriasis (Ishizaki et al., 2014).

Role in Metabolic Regulation : Tyk2 also influences cellular glucose and lipid metabolism. This connection between Tyk2 and metabolic processes underscores its broader significance beyond just immune responses (Grunert et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)